molecular formula C13H17IO3 B3185138 4-(Hexyloxy)-3-iodobenzoic acid CAS No. 1131614-78-2

4-(Hexyloxy)-3-iodobenzoic acid

Cat. No.: B3185138
CAS No.: 1131614-78-2
M. Wt: 348.18 g/mol
InChI Key: LHVYCDHEIWPZAI-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-3-iodobenzoic acid (CAS: 131614-78-2) is a substituted benzoic acid derivative with the molecular formula C₁₃H₁₇IO₃ and a molecular weight of 348.18 g/mol. Structurally, it features:

  • A hexyloxy group (-O-C₆H₁₃) at the para position (C4) of the benzene ring.
  • An iodine atom at the meta position (C3).
  • A carboxylic acid group (-COOH) at the ortho position (C1) .

This compound is primarily used as an intermediate in pharmaceutical and organic synthesis due to its reactive iodine substituent and lipophilic hexyloxy chain, which enhance its utility in cross-coupling reactions and drug design .

Properties

CAS No.

1131614-78-2

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

4-hexoxy-3-iodobenzoic acid

InChI

InChI=1S/C13H17IO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16)

InChI Key

LHVYCDHEIWPZAI-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications Reference
4-(Hexyloxy)-3-iodobenzoic acid C₁₃H₁₇IO₃ 348.18 -O-C₆H₁₃ (C4), -I (C3), -COOH (C1) Pharmaceutical intermediate
3-Iodo-4-hydroxybenzoic acid C₇H₅IO₃ 264.02 -OH (C4), -I (C3), -COOH (C1) Biochemical research
3,5-Diiodo-4-hydroxybenzoic acid C₇H₄I₂O₃ 389.91 -OH (C4), -I (C3, C5), -COOH (C1) Radiocontrast agents
4-Azido-3-iodobenzoic acid C₇H₄IN₃O₂ 289.03 -N₃ (C4), -I (C3), -COOH (C1) Click chemistry probes
4-Hydroxy-3-methylbenzoic acid C₈H₈O₃ 152.15 -OH (C4), -CH₃ (C3), -COOH (C1) Antimicrobial studies

Key Observations :

  • Iodine vs. Hydroxyl/Methyl Groups : The iodine atom in this compound enhances its reactivity in halogen-bonding and Suzuki-Miyaura coupling compared to hydroxyl or methyl substituents .
  • Hexyloxy Chain: The hexyloxy group increases lipophilicity (logP ~3.5), improving membrane permeability compared to shorter alkoxy chains (e.g., methoxy in 4-hydroxy-3-methoxybenzenepropanoic acid) .

Functional Analogues with Alkoxy Substituents

Table 2: Alkoxy-Substituted Benzoic Acid Derivatives

Compound Name Molecular Formula Alkoxy Group Additional Substituents Applications Reference
This compound C₁₃H₁₇IO₃ Hexyloxy Iodine (C3) Drug intermediates
4-(Heptyloxy)-4'-biphenylcarboxylic acid C₂₀H₂₄O₃ Heptyloxy Biphenyl system Liquid crystal materials
4-Hydroxy-3-methoxyphenylacetic acid C₉H₁₀O₄ Methoxy Hydroxyl (C4), acetic acid Neurotransmitter metabolite analysis

Key Observations :

  • Chain Length Impact: Longer alkoxy chains (e.g., hexyloxy, heptyloxy) improve solubility in nonpolar solvents and enhance material properties in liquid crystals .
  • Biological Activity: Compounds like 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) are endogenous metabolites, whereas iodinated derivatives like this compound are synthetic intermediates .

Spectral Data:

  • IR Spectroscopy: The iodine substituent in this compound shows a distinct C-I stretch at ~500 cm⁻¹, absent in non-iodinated analogues .
  • ¹H-NMR : The hexyloxy group produces a multiplet at δ 1.2–1.6 ppm (methylene protons) and a triplet at δ 3.9 ppm (oxygen-bound methylene) .

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